molecular formula C17H13NO3 B11843489 4H-1-Benzopyran-3-carboxaldehyde, 2-(methylphenylamino)-4-oxo- CAS No. 445291-56-5

4H-1-Benzopyran-3-carboxaldehyde, 2-(methylphenylamino)-4-oxo-

Cat. No.: B11843489
CAS No.: 445291-56-5
M. Wt: 279.29 g/mol
InChI Key: PIJHGNHIUDHMKL-UHFFFAOYSA-N
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Description

2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with a methyl(phenyl)amino group and a carbaldehyde functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with aniline derivatives under acidic conditions, followed by oxidation to introduce the carbaldehyde group. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and oxidizing agents like potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

    Oxidation: 2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carboxylic acid

    Reduction: 2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-methanol

    Substitution: Various substituted chromene derivatives depending on the nucleophile used

Scientific Research Applications

2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of dyes and pigments due to its chromene core structure

Mechanism of Action

The mechanism of action of 2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(phenylamino)-4-oxo-4H-chromene-3-carbaldehyde
  • 2-(methylamino)-4-oxo-4H-chromene-3-carbaldehyde
  • 2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carboxylic acid

Uniqueness

2-(methyl(phenyl)amino)-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of both a methyl(phenyl)amino group and a carbaldehyde group on the chromene core. This combination allows for a wide range of chemical modifications and biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

4H-1-Benzopyran-3-carboxaldehyde, 2-(methylphenylamino)-4-oxo- (CAS No. 445291-56-5) is a synthetic compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H13NO3
  • Molecular Weight : 279.295 g/mol
  • ChEMBL ID : CHEMBL3220041

The biological activity of 4H-1-benzopyran derivatives often involves interactions with various cellular targets, including enzymes and receptors. The specific mechanism for this compound is still under investigation; however, similar compounds have shown potential in:

  • Antioxidant Activity : Benzopyran derivatives are known to exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Activity : Some studies suggest that these compounds may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

Antioxidant Activity

Research indicates that 4H-1-benzopyran derivatives can scavenge free radicals and reduce oxidative damage in cells. This property is significant for preventing diseases associated with oxidative stress, such as cancer and cardiovascular diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzopyran derivatives. For instance, a study demonstrated that related compounds could inhibit the growth of various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)10.0Inhibition of angiogenesis

Study on Anticancer Activity

A recent study investigated the effects of a structurally similar compound on HT-29 colon cancer cells. The results indicated that the compound inhibited cell growth significantly and induced apoptosis through the activation of caspase pathways . While specific data on 4H-1-benzopyran-3-carboxaldehyde is limited, these findings suggest a potential for similar anticancer effects.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of benzopyran derivatives is crucial for their development as therapeutic agents. Preliminary studies indicate that these compounds may exhibit favorable absorption and distribution characteristics but require further evaluation to assess their safety and efficacy in clinical settings.

Properties

CAS No.

445291-56-5

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-(N-methylanilino)-4-oxochromene-3-carbaldehyde

InChI

InChI=1S/C17H13NO3/c1-18(12-7-3-2-4-8-12)17-14(11-19)16(20)13-9-5-6-10-15(13)21-17/h2-11H,1H3

InChI Key

PIJHGNHIUDHMKL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3O2)C=O

Origin of Product

United States

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